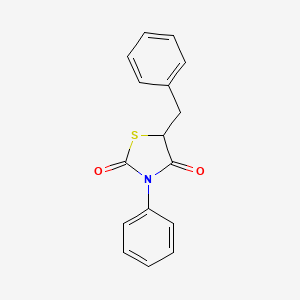

5-Benzyl-3-phenyl-1,3-thiazolidine-2,4-dione

Description

Properties

CAS No. |

618396-02-4 |

|---|---|

Molecular Formula |

C16H13NO2S |

Molecular Weight |

283.3 g/mol |

IUPAC Name |

5-benzyl-3-phenyl-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C16H13NO2S/c18-15-14(11-12-7-3-1-4-8-12)20-16(19)17(15)13-9-5-2-6-10-13/h1-10,14H,11H2 |

InChI Key |

YBASYDYUUWVFFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |

solubility |

6.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction of Thiazolidine-2,4-dione with Benzyl Chloride

One of the most common synthetic routes involves the condensation of thiazolidine-2,4-dione with benzyl chloride in the presence of a base such as sodium hydroxide. This reaction is typically conducted under reflux conditions to ensure complete conversion. The base deprotonates the methylene group at the 5-position of the thiazolidinedione ring, facilitating nucleophilic substitution by benzyl chloride to form the 5-benzyl derivative. Concurrently, the 3-position is functionalized with a phenyl group, often introduced via substitution or by starting with a 3-phenyl-substituted thiazolidinedione precursor.

$$

\text{Thiazolidine-2,4-dione} + \text{Benzyl chloride} \xrightarrow[\text{reflux}]{\text{NaOH}} \text{5-Benzyl-3-phenyl-1,3-thiazolidine-2,4-dione}

$$

| Parameter | Details |

|---|---|

| Solvent | Water or aqueous ethanol |

| Base | Sodium hydroxide (NaOH) |

| Temperature | Reflux (~100 °C) |

| Reaction Time | 4–6 hours |

| Yield | Moderate to high (60–85%) |

This method is scalable and adaptable for industrial production, with modifications such as continuous flow reactors and green solvents improving yield and environmental compatibility.

Two-Step Synthesis via Thiourea and Chloroacetic Acid

An alternative approach involves a two-step synthesis starting from arylthiourea derivatives and 2-chloroacetic acid. This method first forms the thiazolidinedione ring by cyclization under acidic reflux conditions, followed by benzylation at the 5-position.

Step 1: Cyclization of m-tolylthiourea with 2-chloroacetic acid in hydrochloric acid under reflux at 120 °C overnight yields 3-(m-tolyl)thiazolidine-2,4-dione.

Step 2: The 5-position is then functionalized by condensation with substituted benzaldehydes in the presence of a catalyst such as morpholine under reflux in absolute ethanol with Dean-Stark apparatus, yielding 5-arylidene derivatives.

Though this method was reported for 3-(m-tolyl) derivatives, it is adaptable for 3-phenyl substitution by using phenylthiourea analogues.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | m-Tolylthiourea + 2-chloroacetic acid, HCl, reflux | 40 | Forms thiazolidinedione core |

| 2 | Compound from Step 1 + substituted benzaldehydes, morpholine catalyst, reflux ethanol | 55–90 | Forms 5-arylidene derivatives |

Condensation of Aldehydes with Thiazolidine-2,4-dione Followed by Reduction

Another preparation route involves the initial condensation of thiazolidine-2,4-dione with aromatic aldehydes to form 5-benzylidene derivatives, which are subsequently reduced to 5-benzyl derivatives.

Condensation of 4-hydroxybenzaldehyde with thiazolidine-2,4-dione in the presence of amine-based catalysts such as piperidinium acetate or pyrrolidine in solvents like toluene or methanol under reflux conditions produces 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione.

The benzylidene intermediate is then reduced, typically by catalytic hydrogenation or chemical reducing agents, to yield 5-(4-hydroxybenzyl)thiazolidine-2,4-dione.

| Step | Reaction Details | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Thiazolidine-2,4-dione + aromatic aldehyde condensation | Piperidinium acetate/pyrrolidine | Toluene/methanol | 100–250 (reflux) | High |

| 2 | Reduction of benzylidene intermediate | Hydrogenation or chemical reducing agents | Various | Ambient to reflux | High |

This method allows for structural diversity by varying the aromatic aldehyde and is widely used for synthesizing functionalized thiazolidinediones.

Analytical Data and Characterization

The synthesized 5-Benzyl-3-phenyl-1,3-thiazolidine-2,4-dione is typically characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence and positions of benzyl and phenyl substituents, as well as the integrity of the thiazolidinedione ring.

Mass Spectrometry (MS): High-resolution MS confirms molecular weight and purity with deviations less than 5 ppm.

Infrared (IR) Spectroscopy: Characteristic absorption bands for carbonyl groups (around 1720–1740 cm$$^{-1}$$) and thiazolidinedione ring vibrations.

Melting Point (mp): Sharp melting points (e.g., 310–312 °C for related compounds) indicate purity and crystallinity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-phenylthiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

5-Benzyl-3-phenylthiazolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor is involved in the regulation of glucose and lipid metabolism. By activating PPAR-γ, 5-Benzyl-3-phenylthiazolidine-2,4-dione enhances insulin sensitivity and promotes the uptake of glucose by cells. This mechanism is similar to that of other thiazolidinediones used in the treatment of type 2 diabetes .

Comparison with Similar Compounds

Key Observations :

Antidiabetic Activity

- 5-Benzyl-3-phenyl-TZD: Limited direct antidiabetic data, but structurally similar to TZDs like rosiglitazone, which activate PPAR-γ .

- 5-Arylidene-TZDs : Derivatives such as (Z)-5-(4-fluorobenzylidene)-TZD and 5-(2,4-dichlorobenzylidene)-TZD exhibit superior glucose-lowering effects in streptozotocin-induced diabetic rats compared to rosiglitazone .

- Dispiropyrrolidines : Hybrid TZD derivatives (e.g., dispiropyrrolidines) show 2–3× higher potency than rosiglitazone in molecular docking studies targeting 1FM9 protein .

Biological Activity

5-Benzyl-3-phenyl-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione (TZD) class, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 5-benzyl-3-phenyl-1,3-thiazolidine-2,4-dione is , with a molecular weight of approximately 285.36 g/mol. The structure features a thiazolidine ring with phenyl and benzyl substituents, contributing to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₁O₂S |

| Molecular Weight | 285.36 g/mol |

| IUPAC Name | 5-benzyl-3-phenyl-1,3-thiazolidine-2,4-dione |

| CAS Number | 618396-02-4 |

The biological activity of 5-benzyl-3-phenyl-1,3-thiazolidine-2,4-dione is primarily attributed to its interaction with various molecular targets:

- Mitochondrial Function : Research indicates that derivatives of thiazolidinediones can influence mitochondrial respiration. For instance, studies comparing various TZDs showed that certain derivatives significantly inhibited mitochondrial pyruvate carrier (MPC) activity, leading to altered metabolic states in model organisms like Drosophila melanogaster .

- Antiproliferative Effects : The compound exhibits antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that modifications at the 5-position of the thiazolidinedione ring enhance cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) .

- Induction of Apoptosis : Thiazolidinedione derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and differentiation .

Case Study: Anticancer Activity

A study synthesized several derivatives of thiazolidinediones and evaluated their anticancer properties. Among these, 5-benzylidene derivatives displayed significant inhibitory effects on tumor cell proliferation. Notably, compounds like 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione were highlighted for their ability to reverse the effects of high-fat diets on longevity in Drosophila, suggesting potential metabolic benefits alongside anticancer properties .

Table: Summary of Anticancer Activities

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Benzylidene thiazolidine-2,4-dione | MCF-7 | <10 | Induction of apoptosis |

| 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione | K562 | <15 | Cell cycle arrest |

| 5-Benzyl-3-phenylthiazolidine | A549 | <20 | Differentiation |

Other Biological Activities

Beyond anticancer effects, thiazolidinediones have been studied for their potential in managing metabolic disorders such as diabetes. They are known to enhance insulin sensitivity and may play a role in modulating inflammatory pathways associated with metabolic syndrome .

Q & A

Q. How can process control and simulation tools improve reproducibility in multi-step syntheses?

- Methodological Answer : Implement real-time PAT (Process Analytical Technology) tools like inline NMR to monitor intermediate formation. Computational fluid dynamics (CFD) models optimize mixing efficiency in scaled-up reactors, reducing batch-to-batch variability (e.g., ±2% yield deviation in triazinane syntheses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.